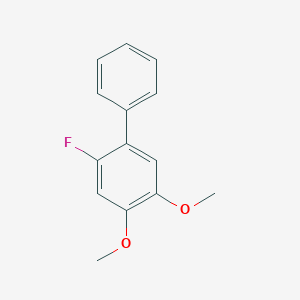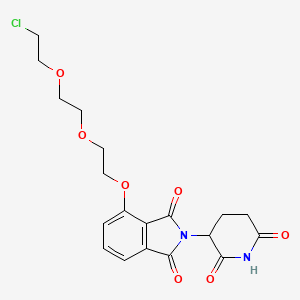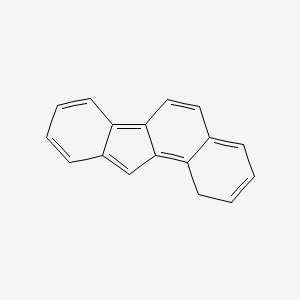
1H-Benzo(a)fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzo(a)fluorene can be synthesized through several methods. One common approach involves the iodine-mediated synthesis from yne-enones. This method involves heating chalcones derived from o-alkynylacetophenones and aromatic aldehydes under reflux with iodine in acetic acid. The transformation proceeds through the formation of a vinyl indenone intermediate, followed by regioselective alkyne hydration, intramolecular aldol condensation, electrocyclic ring closure, and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of palladium-catalyzed annulation of 5-(2-bromophenyl)pent-3-en-1-ynes is another method employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzo(a)fluorene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur with reagents like bromine or chlorine under appropriate conditions.
Major Products:
Oxidation: Oxidation typically yields benzo[a]fluorenone derivatives.
Reduction: Reduction results in the formation of dihydrobenzo[a]fluorene.
Substitution: Substitution reactions yield halogenated derivatives of this compound.
Applications De Recherche Scientifique
1H-Benzo(a)fluorene has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 1H-Benzo(a)fluorene involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to interact with enzymes such as dihydrofolate reductase, inhibiting their activity and leading to cytotoxic effects . The compound’s ability to undergo various chemical transformations also contributes to its biological activities.
Comparaison Avec Des Composés Similaires
1H-Benzo(a)fluorene can be compared with other polycyclic aromatic hydrocarbons such as benzo[a]pyrene and fluoranthene. While all these compounds share a fused ring structure, this compound is unique due to its specific arrangement of rings and the resulting chemical properties. Similar compounds include:
Benzo[a]pyrene: Known for its carcinogenic properties.
Fluoranthene: Used in the study of environmental pollutants.
Chrysofluorene: Another name for this compound, highlighting its structural similarity.
Propriétés
Numéro CAS |
238-82-4 |
|---|---|
Formule moléculaire |
C17H12 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
1H-benzo[a]fluorene |
InChI |
InChI=1S/C17H12/c1-3-7-14-12(5-1)9-10-16-15-8-4-2-6-13(15)11-17(14)16/h1-6,8-11H,7H2 |
Clé InChI |
VFCAFLBDBMIPCD-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C2C1=C3C=C4C=CC=CC4=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid](/img/structure/B14762186.png)
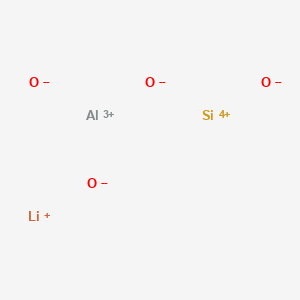


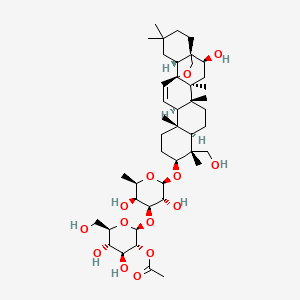
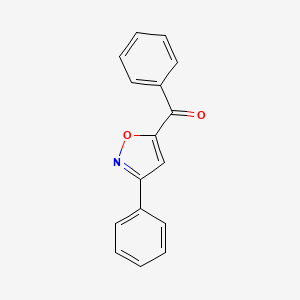
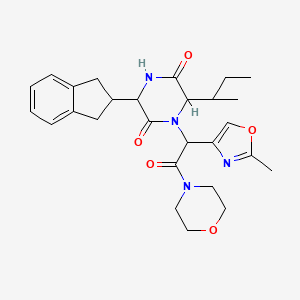


![(1S)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14762264.png)

